

# Application Notes and Protocols: Otssp167 In Vitro Kinase Assay

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## Compound of Interest

Compound Name: Otssp167

Cat. No.: B609791

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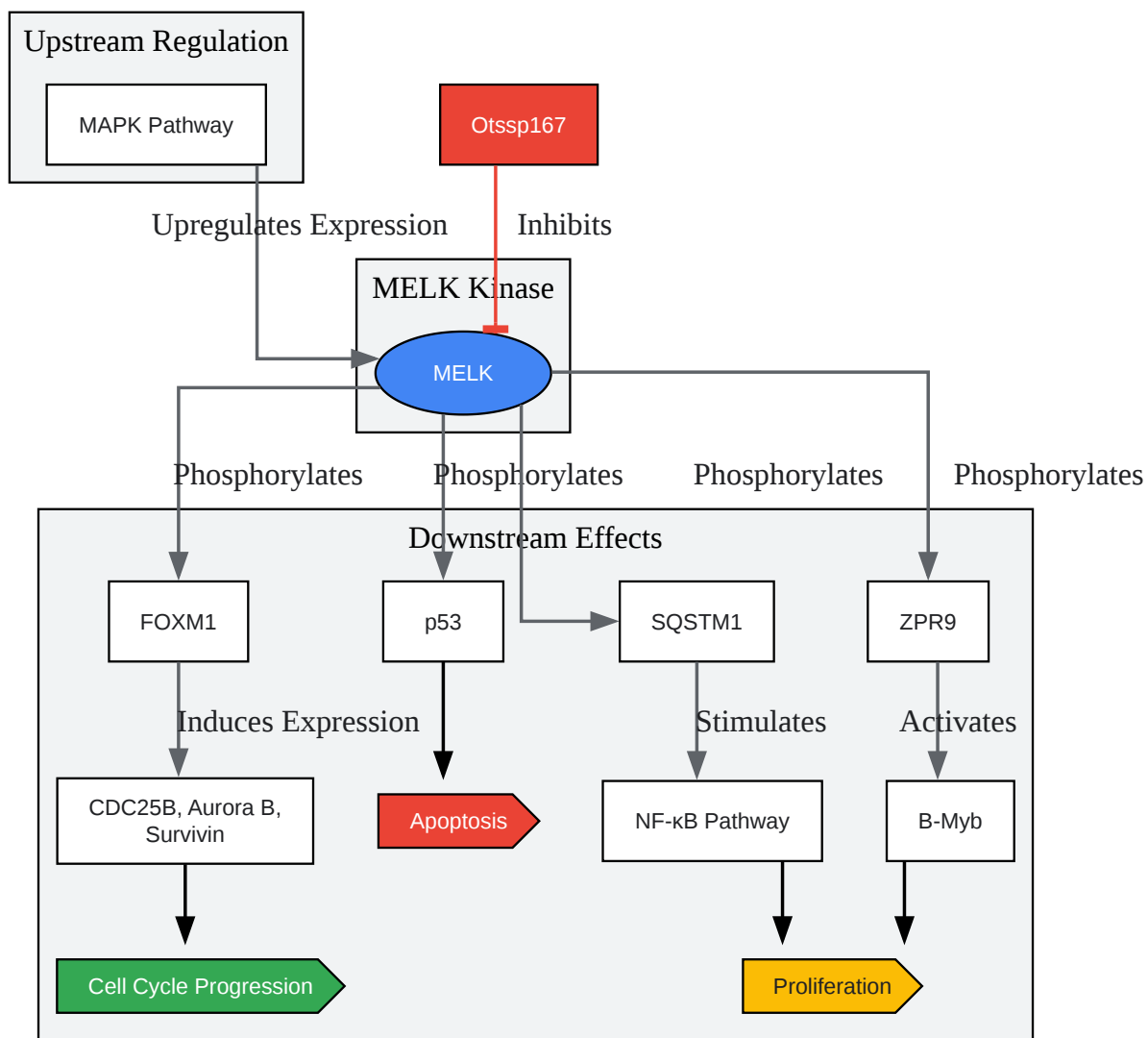
For Researchers, Scientists, and Drug Development Professionals

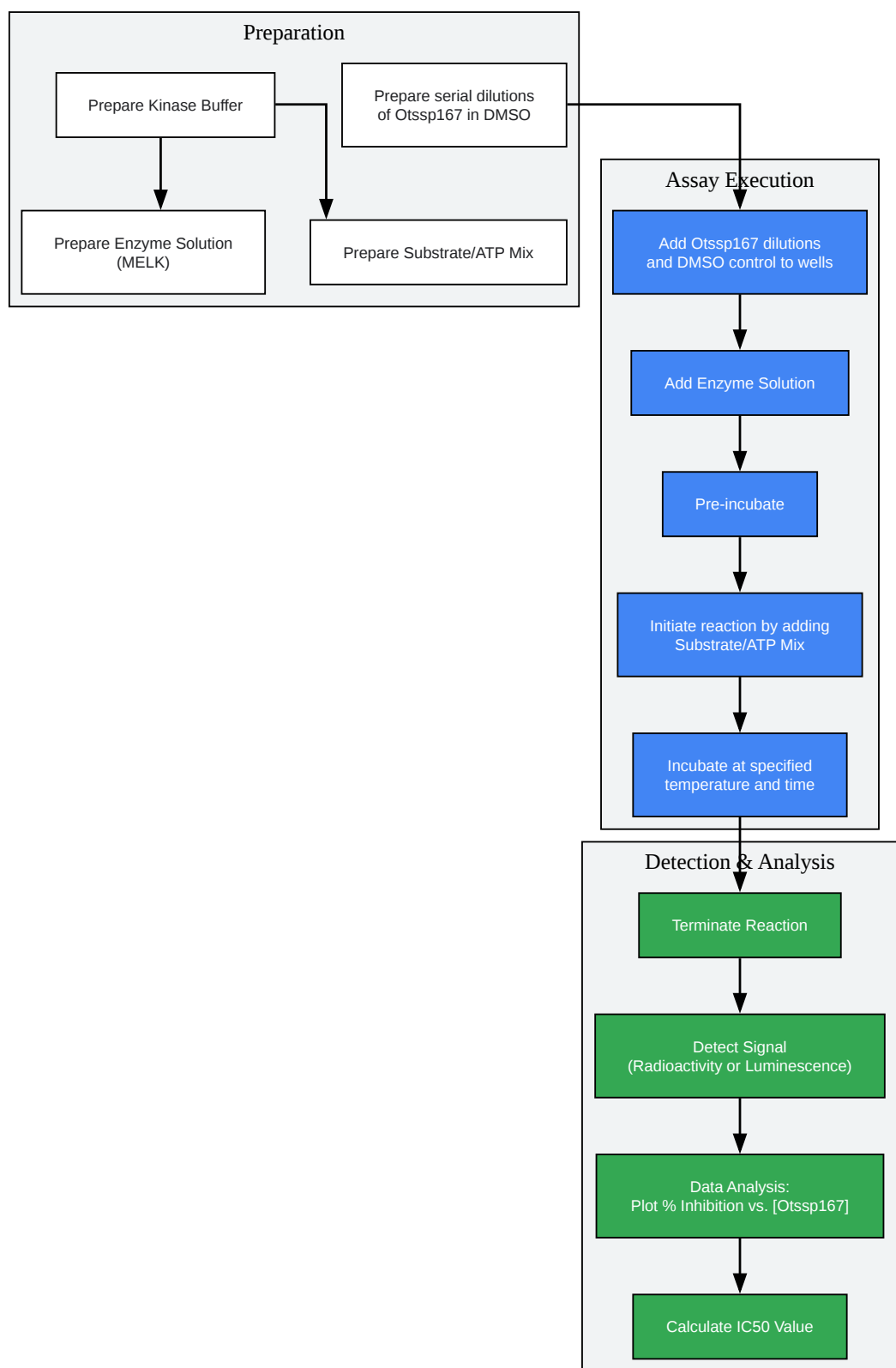
## Abstract

**Otssp167** is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and cancer cell proliferation.[1][2] With a reported IC50 value of 0.41 nM against MELK, **Otssp167** serves as a critical tool for studying MELK function and as a potential therapeutic agent.[3][4] This document provides detailed protocols for performing in vitro kinase assays to evaluate the inhibitory activity of **Otssp167** against MELK and other kinases, summarizes key quantitative data, and illustrates the relevant signaling pathway and experimental workflows.

## Introduction to MELK Signaling

Maternal Embryonic Leucine Zipper Kinase (MELK) is a key regulator in several signaling cascades crucial for cell proliferation and survival. It is known to be overexpressed in a variety of human cancers, making it an attractive target for cancer therapy. MELK exerts its function by phosphorylating a range of downstream substrates. For instance, MELK can phosphorylate and activate the transcription factor FOXM1, which in turn promotes the expression of mitotic regulators like CDC25B, Aurora B, and Survivin. Additionally, MELK has been shown to interact with and regulate the p53 pathway and is involved in the NF-κB signaling pathway through the phosphorylation of SQSTM1.





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## References

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- 3. selleckchem.com [selleckchem.com]
- 4. Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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